![molecular formula C14H10BrN3O3S B2861248 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 1021070-79-0](/img/structure/B2861248.png)
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, an oxadiazole ring, and a methoxybenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the bromothiophene and oxadiazole intermediates. One common route involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring .
The final step involves the coupling of the oxadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to form the target compound . The reaction conditions typically include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反応の分析
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as aryl or alkyl groups.
Oxidation: Products may include oxidized derivatives of the oxadiazole ring.
Hydrolysis: Yields carboxylic acids and amines.
科学的研究の応用
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide depends on its application:
Biological Activity: May interact with specific enzymes or receptors, modulating their activity.
Electronic Properties: The compound’s conjugated system can facilitate electron transport in organic electronic devices.
類似化合物との比較
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Used in organic electronics.
5-Bromo-2-thienylboronic acid: Commonly used in Suzuki coupling reactions.
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct electronic and chemical properties. This makes it versatile for various applications, from medicinal chemistry to materials science .
特性
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWCUYSBMODVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)

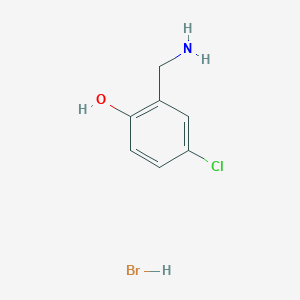
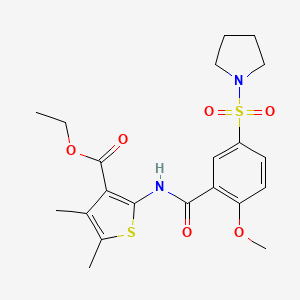
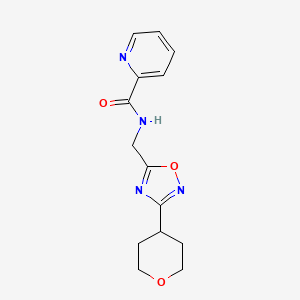
![8-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2861171.png)

![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE](/img/structure/B2861173.png)
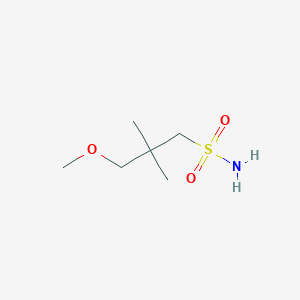
![1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2861178.png)
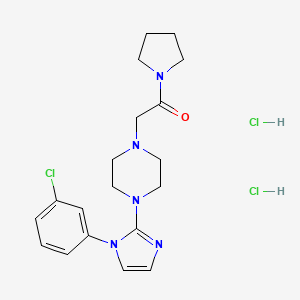
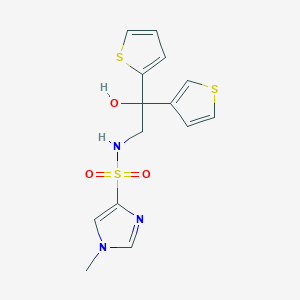
![ethyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)
![N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)
